molecular formula C9H10BF3O3 B573076 (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid CAS No. 1260518-74-8

(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid

Cat. No. B573076
CAS RN: 1260518-74-8
M. Wt: 233.981
InChI Key: LWIPWPSKZPQBCK-UHFFFAOYSA-N
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Description

“(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1260518-74-8 and Linear Formula: C9H10BF3O3 . It has a molecular weight of 233.98 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BF3O3/c1-2-16-8-5-6(9(11,12)13)3-4-7(8)10(14)15/h3-5,14-15H,2H2,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific reactions involving “this compound” are not detailed in the search results, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is normal and it should be stored in an inert atmosphere .

Scientific Research Applications

(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid has been widely used in scientific research applications, including biochemistry, physiology, and medicinal chemistry. It is used in the synthesis of organic compounds, such as pharmaceuticals and agrichemicals, as well as biomolecules. It is also used in the catalytic transformation of organic compounds, and as a catalyst in the synthesis of polymers. This compound is also used in the synthesis of fluorescent probes and other luminescent molecules. In addition, this compound has been used in the synthesis of various metal complexes, such as iron complexes, for use in medicinal chemistry.

Mechanism of Action

The mechanism of action of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid is based on its ability to react with certain functional groups in organic compounds. The reaction of this compound with a functional group results in the formation of a boronate ester, which can then be used as a catalyst for various reactions. Additionally, this compound can act as a Lewis acid, which can be used to facilitate the formation of covalent bonds between two molecules.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of various compounds that have been shown to have biochemical and physiological effects. For example, this compound has been used in the synthesis of various metal complexes, such as iron complexes, which have been shown to have anti-cancer properties. Additionally, this compound has been used in the synthesis of fluorescent probes and other luminescent molecules, which have been used to study the structure and function of various biological molecules.

Advantages and Limitations for Lab Experiments

The primary advantage of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid for lab experiments is its versatility. This compound can be used in the synthesis of a wide range of organic compounds, as well as in catalytic transformations and polymer synthesis. Additionally, this compound is relatively easy to synthesize and purify, and it is stable under ambient conditions.
The primary limitation of this compound is its potential toxicity. This compound is classified as a hazardous substance, and it should be handled with caution. Additionally, this compound can react with certain functional groups in organic compounds, which can lead to the formation of boronate esters, which can be toxic.

Future Directions

The future of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid in scientific research is promising. This compound has already been used in the synthesis of various organic compounds, as well as in catalytic transformations and polymer synthesis. Additionally, this compound has been used in the synthesis of fluorescent probes and other luminescent molecules, which can be used to study the structure and function of various biological molecules. In the future, this compound could be used in the synthesis of new pharmaceuticals and agrichemicals, as well as for the development of new catalysts for organic synthesis. Additionally, this compound could be used in the development of new fluorescent probes and other luminescent molecules for use in cellular imaging and drug discovery. Finally, this compound could be used in the development of new metal complexes for medicinal chemistry applications.

Synthesis Methods

(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid can be synthesized from the reaction of boronic acid and trifluoromethylphenol in an aqueous/alcoholic medium. The reaction is catalyzed by a base, such as sodium hydroxide. The reaction is typically carried out at room temperature, and the product is purified by column chromatography. The yield of the reaction is typically high, and the product is stable under ambient conditions.

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

[2-ethoxy-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF3O3/c1-2-16-8-5-6(9(11,12)13)3-4-7(8)10(14)15/h3-5,14-15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIPWPSKZPQBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(F)(F)F)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681677
Record name [2-Ethoxy-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260518-74-8
Record name [2-Ethoxy-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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